5-[(4-ethylphenoxy)methyl]-1-phenyl-1H-tetrazole
Description
Properties
Molecular Formula |
C16H16N4O |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
5-[(4-ethylphenoxy)methyl]-1-phenyltetrazole |
InChI |
InChI=1S/C16H16N4O/c1-2-13-8-10-15(11-9-13)21-12-16-17-18-19-20(16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 |
InChI Key |
VPGMGEDMWLXSCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Alkylation Reaction Conditions
In a representative procedure, 4-ethylphenol (1.0 equiv) reacts with chloroacetonitrile (1.2 equiv) in the presence of a dual-base system comprising triethylamine (TEA) and potassium carbonate (K2CO3) (1:1 molar ratio) in acetonitrile (MeCN) at reflux (82°C) for 6–8 hours. Tetrabutylammonium iodide (TBAI, 5 mol%) is added as a phase-transfer catalyst to enhance reaction efficiency. The reaction progress is monitored by thin-layer chromatography (TLC), with typical yields ranging from 78% to 85% after purification via column chromatography (silica gel, ethyl acetate/hexane 1:4).
Key Analytical Data for 4-Ethylphenoxyacetonitrile
-
¹H NMR (400 MHz, CDCl₃) : δ 7.15 (d, J = 8.4 Hz, 2H, aryl), 6.85 (d, J = 8.4 Hz, 2H, aryl), 4.62 (s, 2H, OCH₂CN), 2.58 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.22 (t, J = 7.6 Hz, 3H, CH₂CH₃).
Cycloaddition Strategies for Tetrazole Ring Formation
The critical step in synthesizing this compound is the [3+2] cycloaddition of 4-ethylphenoxyacetonitrile with sodium azide (NaN₃). Three catalytic systems have been optimized for this transformation: heterogeneous copper catalysis, phase-transfer catalysis (PTC), and transition-metal complexes.
Heterogeneous Copper-Doped Silica Cuprous Sulfate (CDSCS)
CDSCS (0.05 mol%) catalyzes the reaction between 4-ethylphenoxyacetonitrile (1.0 equiv) and NaN₃ (1.5 equiv) in a H₂O/i-PrOH (1:1 v/v) solvent system at reflux (85°C) for 4–5 hours. The catalyst is recoverable via filtration and reusable for up to five cycles with negligible loss in activity (yield drop: 89% → 86% after cycle 5).
Reaction Outcome :
Phase-Transfer Catalysis (PTC)
A biphasic system using chloroform/water (1:1 v/v) with tetrabutylammonium bromide (TBAB, 5 mol%) as the PTC facilitates the reaction at 0–5°C. The nitrile (1.0 equiv) and NaN₃ (1.5 equiv) react for 3–4 hours, followed by extraction and solvent distillation.
Reaction Outcome :
Transition-Metal Complex Catalysis
A recent advance employs a palladium-based complex (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) at 60°C for 2 hours. While this method offers rapid reaction times, the catalyst cost and sensitivity to moisture limit its industrial applicability.
Reaction Outcome :
Comparative Analysis of Cycloaddition Methods
The CDSCS method is superior for large-scale synthesis due to its ecofriendly solvent system and catalyst reusability. In contrast, the PTC method offers operational simplicity for small-scale laboratory preparations.
Purification and Characterization
Workup and Isolation
Post-reaction, the mixture is acidified to pH 3 with HCl to protonate the tetrazole, followed by extraction with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated. Crude product is recrystallized from acetonitrile to afford white crystals.
Analytical Data for this compound
-
IR (KBr) : ν = 3150 cm⁻¹ (N–H stretch), 1609 cm⁻¹ (C=N stretch).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, J = 7.6 Hz, 2H, Ph), 7.55–7.48 (m, 3H, Ph), 7.15 (d, J = 8.4 Hz, 2H, aryl), 6.85 (d, J = 8.4 Hz, 2H, aryl), 5.32 (s, 2H, OCH₂), 2.58 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.22 (t, J = 7.6 Hz, 3H, CH₂CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 153.2 (C=N), 147.8 (aryl), 129.4 (Ph), 128.1 (Ph), 125.9 (Ph), 115.6 (aryl), 64.3 (OCH₂), 28.5 (CH₂CH₃), 15.8 (CH₂CH₃).
Scalability and Industrial Considerations
The CDSCS-catalyzed method demonstrates excellent scalability. A 100 mmol-scale reaction produces 89% yield with identical purity to small-scale trials. Key considerations include:
Chemical Reactions Analysis
Types of Reactions
5-[(4-ethylphenoxy)methyl]-1-phenyl-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or ethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; typically carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that tetrazole derivatives possess significant antimicrobial properties. A study demonstrated that various synthesized tetrazole compounds exhibited activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the tetrazole moiety enhances the compounds' ability to inhibit bacterial growth.
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | Pseudomonas aeruginosa | 15 µg/mL |
Case Study
In a comparative study, derivatives of 5-[(4-ethylphenoxy)methyl]-1-phenyl-1H-tetrazole were synthesized and tested against standard antibiotics. The results showed that certain derivatives had lower MIC values than traditional antibiotics, indicating their potential as effective antimicrobial agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that tetrazole-based compounds can inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs.
Table 2: Anti-inflammatory Activity of Tetrazole Compounds
| Compound Name | Inhibition (%) at 50 µM |
|---|---|
| Compound D | 75% |
| Compound E | 60% |
| Compound F | 80% |
Agricultural Applications
Pesticide Development
The unique structure of tetrazoles allows them to be explored as potential pesticide agents. Studies have shown that certain tetrazole derivatives can effectively control pests while being less harmful to beneficial insects.
Case Study
A recent investigation evaluated the efficacy of a specific tetrazole derivative in controlling aphid populations in crops. The results indicated a significant reduction in aphid numbers compared to untreated controls, highlighting its potential as an environmentally friendly pesticide .
Materials Science
Polymer Chemistry
this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of tetrazole groups into polymer matrices has shown to improve their performance in various applications.
Table 3: Properties of Tetrazole-Based Polymers
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polymer G | 250 | 45 |
| Polymer H | 230 | 50 |
Mechanism of Action
The mechanism of action of 5-[(4-ethylphenoxy)methyl]-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the biological activity of carboxylic acid-containing molecules. This interaction can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related tetrazole derivatives, focusing on substituent effects, synthesis, and spectral characteristics.
Substituent Diversity and Physicochemical Properties
Table 1: Key Properties of Selected Tetrazole Derivatives
Key Observations:
Substituent Effects on Polarity and Reactivity: The ethylphenoxymethyl group in the target compound enhances lipophilicity compared to methoxy (C₈H₇N₄O, MW 175.17) or sulfanyl (C₁₅H₁₄N₄S, MW 282.36) analogs. Thioether-linked derivatives (e.g., 4-methylbenzylsulfanyl) exhibit lower polarity due to sulfur's reduced electronegativity compared to oxygen in ethers, affecting solubility and hydrogen-bonding capacity .
Synthetic Efficiency: Yields for thioether derivatives (e.g., 98% for cyclopropylmethylsulfanyl analog) are notably high under heterogeneous catalytic conditions using PEG-400 and Bleaching Earth Clay , whereas chlorobenzyloxy derivatives show moderate yields (49–90%) .
Spectral Signatures: IR Spectroscopy: Ether-linked compounds (e.g., ethylphenoxymethyl) show distinct C-O-C stretches (~1250 cm⁻¹), while thioethers exhibit C-S stretches (~650 cm⁻¹) . NMR Spectroscopy: Electron-donating groups (e.g., OCH₃ in 5-(4-methoxyphenyl)-1H-tetrazole) upfield-shift aromatic protons (δ3.85 for OCH₃), whereas electron-withdrawing groups (e.g., NO₂ in ) deshield adjacent protons .
Structural and Functional Comparisons
A. Phenoxy vs. Thioether Substituents
- Phenoxy Derivatives: The ethylphenoxymethyl group in the target compound likely enhances steric hindrance compared to smaller substituents (e.g., methoxy). This may reduce reactivity in nucleophilic substitution reactions but improve thermal stability.
- Thioether Derivatives : Sulfur's larger atomic radius and lower electronegativity increase hydrophobicity and may improve membrane permeability in biological applications .
B. Halogen-Substituted Analogs
- Chloro- and bromo-substituted tetrazoles () exhibit higher melting points (e.g., 165–167°C for 4-chlorobenzyloxy derivative) due to stronger intermolecular halogen bonding compared to alkyl or aryl substituents .
C. Bulkier Substituents
Biological Activity
5-[(4-ethylphenoxy)methyl]-1-phenyl-1H-tetrazole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the implications of its pharmacological properties based on recent studies.
Chemical Structure and Synthesis
The compound belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms. The specific structure of this compound allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.
Biological Activity Overview
Tetrazole derivatives, including the compound , have been studied for a wide array of biological activities:
- Antimicrobial Activity : Various studies have shown that tetrazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Tetrazoles have been investigated for their anticancer effects. Research indicates that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression .
- Cholinesterase Inhibition : Some tetrazole derivatives exhibit anticholinesterase activity, which is relevant for treating neurodegenerative diseases such as Alzheimer's. While specific data on this compound is limited, related compounds have shown varying degrees of inhibition against acetylcholinesterase .
Case Studies
Several studies highlight the biological activity of tetrazoles:
- A study evaluating a series of tetrazole derivatives found that modifications at specific positions significantly enhanced their antibacterial activity. For instance, substituents like methoxy or chloro groups increased effectiveness against Candida albicans and Pseudomonas aeruginosa .
- Another investigation focused on the anticholinesterase properties of various tetrazole derivatives revealed that some compounds achieved inhibition percentages exceeding 29% at specific concentrations. This suggests potential therapeutic applications in cognitive disorders .
Data Table: Biological Activity Summary
| Compound | Activity Type | Target Pathogen/Enzyme | Inhibition Percentage (%) |
|---|---|---|---|
| 5-[(4-ethylphenoxy)methyl]-1-phenyltetrazole | Antibacterial | Staphylococcus aureus | TBD |
| 5-(substituted phenyl)-tetrazoles | Anticancer | Various cancer cell lines | TBD |
| 5-(substituted phenyl)-tetrazoles | Anticholinesterase | Acetylcholinesterase (AChE) | Up to 29% |
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for research in medicinal chemistry. Its potential antibacterial, antifungal, anticancer, and cholinesterase inhibitory activities warrant further investigation to fully elucidate its pharmacological profile.
Future studies should focus on:
- Detailed in vitro and in vivo evaluations to establish efficacy across different biological systems.
- Mechanistic studies to understand how structural variations influence biological activity.
- Exploration of synergistic effects with existing drugs to enhance therapeutic outcomes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-[(4-ethylphenoxy)methyl]-1-phenyl-1H-tetrazole, and how are intermediates characterized?
- Methodology : A two-step synthesis is typical. First, the tetrazole core is functionalized via nucleophilic substitution or thiol-alkylation reactions. For example, alkylation of 1-phenyl-1H-tetrazole-5-thiol with (4-ethylphenoxy)methyl halides under basic conditions (e.g., NaH/DMF) yields the target compound . Intermediates are characterized using , , and FT-IR to confirm functional groups (e.g., tetrazole C=N stretches at ~1500–1600 cm) .
Q. How do researchers optimize reaction yields for tetrazole derivatives like this compound?
- Methodology : Catalytic systems such as heterogenous catalysts (e.g., Bleaching Earth Clay) in PEG-400 solvent enhance yields by reducing side reactions. Reaction parameters (temperature: 70–80°C; time: 1–5 hours) are monitored via TLC, with purification via recrystallization (e.g., aqueous acetic acid) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR : detects aromatic protons (δ 7.5–8.0 ppm for phenyl groups) and ether-linked methylene (δ ~3.5 ppm). identifies tetrazole carbons (δ ~150–155 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H] calculated for : 297.1352) .
Advanced Research Questions
Q. How can computational methods (e.g., Hirshfeld analysis) resolve structural ambiguities in tetrazole derivatives?
- Methodology : Hirshfeld surfaces analyze intermolecular interactions (e.g., H-bonding, π-π stacking) in crystallographic data. For example, anti-inflammatory tetrazole analogs show dominant H···N/O contacts (~30% of surface area), guiding structure-activity relationship (SAR) studies .
Q. What strategies address contradictions in biological activity data for tetrazole-based compounds?
- Methodology :
- Dose-response profiling : Test compound efficacy across concentrations (e.g., 1–100 µM) in antimicrobial assays (e.g., MIC against S. aureus) to distinguish true activity from assay noise .
- SAR studies : Compare substituent effects (e.g., 4-ethylphenoxy vs. thiophenyl groups) to isolate pharmacophores .
Q. How are fluorinated analogs of this compound synthesized for enhanced bioactivity?
- Methodology : Metalation-fluorination of sulfone precursors (e.g., using XeF) introduces fluoroalkylidenes. Heterogeneous conditions (e.g., solid-phase fluorination) improve stereoselectivity (E/Z ratios up to 9:1) .
Q. What experimental designs mitigate challenges in crystallizing tetrazole derivatives for X-ray studies?
- Methodology : Slow evaporation in mixed solvents (e.g., CHCl/hexanes) promotes single-crystal growth. SHELX software refines structures, leveraging high-resolution data (>1.0 Å) to resolve disorder in flexible phenoxy groups .
Data Analysis & Validation
Q. How are statistical tools applied to validate synthetic reproducibility?
- Methodology : Use error propagation models (e.g., Monte Carlo simulations) to quantify yield variability (±5% SD) across batches. Reference standards (e.g., PubChem data) validate purity via HPLC (≥95% AUC) .
Q. What role do docking studies play in predicting the biological targets of this compound?
- Methodology : Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like cyclooxygenase-2 (COX-2). For example, tetrazole-thiazole hybrids show binding energies ≤−8.5 kcal/mol, correlating with anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
